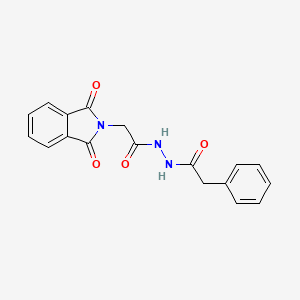![molecular formula C25H22N2O3 B11697243 9,9-dimethyl-12-(4-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11697243.png)
9,9-dimethyl-12-(4-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9-ジメチル-12-(4-ニトロフェニル)-8,9,10,12-テトラヒドロベンゾ[a]アクリジン-11(7H)-オンは、アクリジン類に属する複雑な有機化合物です。アクリジン類は、有機エレクトロニクス、光化学、医薬品化学など、さまざまな分野で多様な用途があることで知られています。
準備方法
合成ルートと反応条件
9,9-ジメチル-12-(4-ニトロフェニル)-8,9,10,12-テトラヒドロベンゾ[a]アクリジン-11(7H)-オンの合成は、通常、9,9-ジメチル-9,10-ジヒドロアクリジンと別のフェニル部分を融合させることで行われます。このプロセスは、目的の生成物を形成するために、制御された条件下で行われます。 反応条件には、多くの場合、反応を促進するために特定の触媒と溶媒を使用することが含まれます .
工業的生産方法
この特定の化合物の詳細な工業的生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成手順のスケールアップです。これには、反応条件の最適化、工業グレードの試薬の使用、および化合物をバルク量で生産するための大型反応器の使用が含まれます。
化学反応の分析
反応の種類
9,9-ジメチル-12-(4-ニトロフェニル)-8,9,10,12-テトラヒドロベンゾ[a]アクリジン-11(7H)-オンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて対応する酸化物を形成することができます。
還元: 還元反応を行うことで、ニトロフェニル基を修飾することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまな求核剤が含まれます。条件は、一般的に、目的の変換を保証するために、制御された温度と適切な溶媒の使用を伴います。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化物を生成する可能性があり、還元はアミンを生成する可能性があり、置換反応はさまざまな官能基を導入し、さまざまな誘導体をもたらす可能性があります .
科学研究への応用
9,9-ジメチル-12-(4-ニトロフェニル)-8,9,10,12-テトラヒドロベンゾ[a]アクリジン-11(7H)-オンは、いくつかの科学研究に応用されています。
化学: 有機発光ダイオード(OLED)用のディープブルーナローバンド発光エミッターの設計における発色団として使用されます.
生物学: この化合物の構造的特徴は、分子間相互作用や生物学的経路の研究のための候補となっています。
科学的研究の応用
9,9-Dimethyl-12-(4-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying molecular interactions and biological pathways.
作用機序
9,9-ジメチル-12-(4-ニトロフェニル)-8,9,10,12-テトラヒドロベンゾ[a]アクリジン-11(7H)-オンの作用機序は、特定の分子標的との相互作用を伴います。この化合物の構造により、π-π相互作用や水素結合に関与し、さまざまな化学的および生物学的システムにおける挙動に影響を与えます。 関与する経路は、特定の用途と他の分子との相互作用の性質によって異なります .
類似の化合物との比較
類似の化合物
9-アミノアクリジン: 蛍光染料や突然変異原として使用されることで知られる関連するアクリジン化合物.
N-(4-ニトロフェニル)アクリジン-9-アミン: 光化学や材料科学に応用される別の類似の化合物.
ユニークさ
9,9-ジメチル-12-(4-ニトロフェニル)-8,9,10,12-テトラヒドロベンゾ[a]アクリジン-11(7H)-オンは、ジメチル基とニトロフェニル基の両方の存在など、ユニークな構造的特徴を持っているため、際立っています。
類似化合物との比較
Similar Compounds
9-Aminoacridine: A related acridine compound known for its use as a fluorescent dye and mutagen.
N-(4-nitrophenyl)acridin-9-amine: Another similar compound with applications in photochemistry and materials science.
Uniqueness
9,9-Dimethyl-12-(4-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one stands out due to its unique structural features, including the presence of both dimethyl and nitrophenyl groups.
特性
分子式 |
C25H22N2O3 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC名 |
9,9-dimethyl-12-(4-nitrophenyl)-7,8,10,12-tetrahydrobenzo[a]acridin-11-one |
InChI |
InChI=1S/C25H22N2O3/c1-25(2)13-20-24(21(28)14-25)22(16-7-10-17(11-8-16)27(29)30)23-18-6-4-3-5-15(18)9-12-19(23)26-20/h3-12,22,26H,13-14H2,1-2H3 |
InChIキー |
HHYWDJNNVCCUOM-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1E)-1-(3-bromophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11697161.png)
![(4Z)-5-(4-nitrophenyl)-2-phenyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697164.png)

![3-hydroxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B11697183.png)

![methyl 4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B11697189.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11697211.png)

![N-(naphthalen-1-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11697224.png)
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(naphthalen-2-yl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11697228.png)
![3-bromo-N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11697247.png)

![N'-[(2-chlorophenyl)carbonyl]-3,4-dimethoxybenzohydrazide](/img/structure/B11697256.png)
